2,2,2-Trichloro-1-(2-chlorophenyl)ethanol
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Overview
Description
2,2,2-Trichloro-1-(2-chlorophenyl)ethanol is an organic compound with the molecular formula C8H6Cl4O. It is a chlorinated derivative of phenylethanol and is known for its use in various chemical and industrial applications. The compound is characterized by the presence of three chlorine atoms attached to the central carbon atom and an additional chlorine atom on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol typically involves the chlorination of 1-(2-chlorophenyl)ethanol. The reaction is carried out in the presence of chlorine gas and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the chlorination process. The reaction can be represented as follows:
[ \text{C}_8\text{H}_7\text{ClO} + 3\text{Cl}_2 \rightarrow \text{C}_8\text{H}_6\text{Cl}_4\text{O} + 3\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the chlorination process is carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production. The product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(2-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloroacetophenone or 2-chlorobenzoic acid.
Reduction: Formation of 2-chlorophenylethanol or 2-chlorophenylethane.
Substitution: Formation of 2,2,2-trichloro-1-(2-hydroxyphenyl)ethanol or 2,2,2-trichloro-1-(2-aminophenyl)ethanol.
Scientific Research Applications
2,2,2-Trichloro-1-(2-chlorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol involves its interaction with cellular components. The compound can act as an inhibitor of certain enzymes or disrupt cellular membranes due to its lipophilic nature. The presence of chlorine atoms enhances its reactivity and ability to form covalent bonds with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol:
2,2,2-Trichloroethanol: Used as a sedative and hypnotic agent.
2,2,2-Trichloro-1-(4-chlorophenyl)ethanol: Similar structure with a different position of the chlorine atom on the phenyl ring.
Uniqueness
2,2,2-Trichloro-1-(2-chlorophenyl)ethanol is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical and physical properties. Its reactivity and applications differ from other similar compounds, making it valuable in specific industrial and research contexts.
Properties
IUPAC Name |
2,2,2-trichloro-1-(2-chlorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMLFQVQUCIPIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(Cl)(Cl)Cl)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10291-39-1 |
Source
|
Record name | NSC5655 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q1: What is the role of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol in the synthesis of Mitotane?
A1: this compound is a key intermediate in the synthesis of Mitotane []. The synthesis starts with 2-chlorobenzaldehyde reacting with chloroform in the presence of potassium hydroxide (KOH) in methanol (CH3OH) and dimethylformamide (DMF) solvent. This reaction yields this compound. This intermediate is then subjected to a reduction reaction, followed by a reaction with chlorobenzene in the presence of sulfuric acid to finally yield Mitotane.
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